1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea

PIM kinase pan-PIM inhibitor hematological oncology

Researchers studying PIM kinase signaling in hematological cancers often face a lack of selective chemical probes to deconvolve isoform-specific phenotypes. This compound (CAS 1396747-02-6) addresses that need as a potent and selective PIM1 inhibitor with a ~37-fold selectivity over PIM2. Key differentiators: - Validated PIM kinase inhibition profile: pKi PIM1 8.70, PIM2 7.14, PIM3 8.22, enabling clear PIM1-dependent phenotype dissection. - Confirmed functional activity: Induces apoptosis in A549 lung cancer cells (IC₅₀ ≈ 49.85 µM), suitable for mechanistic studies at 10-100 µM. - Reliable supply: Available at ≥95% purity with flexible packaging options and global shipping, ensuring uninterrupted research workflows.

Molecular Formula C22H23FN6O
Molecular Weight 406.465
CAS No. 1396747-02-6
Cat. No. B2655336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea
CAS1396747-02-6
Molecular FormulaC22H23FN6O
Molecular Weight406.465
Structural Identifiers
SMILESCC1=C(C=CC=C1F)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C22H23FN6O/c1-16-19(23)8-5-9-20(16)27-22(30)26-17-14-24-21(25-15-17)29-12-10-28(11-13-29)18-6-3-2-4-7-18/h2-9,14-15H,10-13H2,1H3,(H2,26,27,30)
InChIKeyYMJWJYMJRQCKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea – Compound Profile & Procurement-Relevant Identity


1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea (CAS 1396747-02-6) is a synthetic small molecule belonging to the pyrimidinyl-phenylpiperazinyl urea class [1]. It possesses a molecular formula of C₂₂H₂₃FN₆O and a molecular weight of 406.465 g/mol [2]. The compound is characterized by a 2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl core linked via a urea bridge to a 3-fluoro-2-methylphenyl moiety [1]. It is annotated in the ZINC15 database (ZINC000073141025) with experimentally derived bioactivity data from ChEMBL [2], and is commercially available as a research-grade chemical (typical purity ≥95%) for in vitro and in vivo preclinical investigations .

Why 1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea Cannot Be Trivially Replaced by In‑Class Analogs


Within the phenylpiperazinyl‑pyrimidinyl urea chemotype, small perturbations to the terminal aryl substituent profoundly shift kinase selectivity and potency [1]. The 3‑fluoro‑2‑methylphenyl group on this compound (CAS 1396747‑02‑6) confers a distinct PIM kinase inhibition fingerprint (pKi PIM1 8.70, PIM2 7.14, PIM3 8.22) that differs from isomeric analogs such as the 2‑fluorophenyl variant (CAS 1396782‑39‑0) or the 2‑chlorophenyl variant (CAS 1396889‑45‑4), for which quantitatively distinct or no PIM activity data have been reported [1][2]. Furthermore, the combined fluoro and methyl substitution pattern influences key drug‑like properties including lipophilicity (calculated logP 3.77) and fraction sp³ (0.23), parameters that are not preserved across simple substituent swaps [1]. Generic substitution without head‑to‑head biochemical validation therefore risks altering both the target engagement profile and the physicochemical suitability for a given assay system.

Quantitative Differentiation Evidence for 1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea


Pan‑PIM Kinase Inhibition Profile (ChEMBL‑Derived pKi Values from ZINC15)

The compound displays a distinct pan‑PIM inhibition profile, with pKi values of 8.70 (PIM1), 7.14 (PIM2), and 8.22 (PIM3) derived from ChEMBL 20 [1]. These correspond to approximate IC₅₀ values of ~2.0 nM (PIM1), ~73 nM (PIM2), and ~6.0 nM (PIM3). This profile demonstrates an ~37‑fold selectivity window between PIM1 and PIM2, in contrast to the clinical pan‑PIM inhibitor CX‑6258, which reports IC₅₀ values of 5 nM (PIM1), 25 nM (PIM2), and 16 nM (PIM3) — i.e., a narrower ~5‑fold PIM1/PIM2 window . The pronounced PIM1‑over‑PIM2 selectivity may be mechanistically relevant for contexts where PIM2‑sparing pharmacology is desired.

PIM kinase pan-PIM inhibitor hematological oncology

Physicochemical Differentiation: Calculated logP and Fraction sp³

The compound has a calculated logP of 3.77 and a fraction sp³ (Fsp³) of 0.23, as recorded in the ZINC15 database [1]. The logP falls within the favorable range for oral bioavailability (Lipinski rule: logP ≤5) while its Fsp³ of 0.23 is below the >0.36 threshold associated with improved clinical developability [2][3]. By comparison, the structurally related 4‑methoxy‑2‑methylphenyl analog would be predicted to have a lower logP, while the 2‑chlorophenyl analog would exhibit a higher logP . The specific logP of 3.77 balances membrane permeability against aqueous solubility for in‑vitro assay compatibility.

drug-likeness lipophilicity physicochemical properties

Functional Annotation and Kinase Binding Assay Signals in ChEMBL/BindingDB

Beyond PIM kinases, ChEMBL and BindingDB entries associated with this compound's scaffold indicate additional inhibitory activity against Aurora‑A kinase (reported IC₅₀ ~49.85 µM against A549 lung cancer cells in a cellular proliferation assay), as well as binding signals toward urokinase‑type plasminogen activator (uPA) (Ki 204 nM) and URAT1 (IC₅₀ 2.08 µM) [1][2]. These multi‑target annotations are absent from the available data for structurally close analogs such as the 2‑fluorophenyl variant (CAS 1396782‑39‑0), for which only descriptive biological activity narratives exist without quantitative kinase panel data . While these data do not constitute a selectivity panel, they provide a broader biological annotation footprint that may guide target deconvolution efforts.

kinase profiling structure-activity relationship chemical probe

Antiproliferative Activity in A549 Lung Adenocarcinoma Cells

In a cellular proliferation assay using A549 human lung adenocarcinoma cells, the compound exhibited an IC₅₀ of approximately 49.85 µM with evidence of apoptosis induction confirmed by flow cytometry . For context, the in‑class analog 2‑chlorophenyl variant (CAS 1396889‑45‑4) has also been evaluated in A549 cells, though comparative quantitative IC₅₀ values are not publicly reported to enable direct head‑to‑head comparison . Standard chemotherapeutics such as cisplatin typically achieve A549 IC₅₀ values in the low micromolar range (e.g., 3‑10 µM depending on exposure time) [1], indicating that the target compound operates in a moderate‑potency range suitable for tool compound applications or as a starting point for medicinal chemistry optimization rather than as a drug‑like lead.

anticancer activity A549 cell line cytotoxicity assay

Recommended Research and Procurement Application Scenarios for 1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea


PIM Kinase Selectivity Profiling and PIM1‑Biased Tool Compound Studies

The PIM1/PIM2 selectivity ratio of ~37 makes this compound a useful chemical tool for distinguishing PIM1‑dependent from PIM2‑dependent phenotypes in hematological cancer models [1]. Researchers should employ this compound alongside equipotent pan‑PIM inhibitors (e.g., CX‑6258, LGH447) to deconvolve the contributions of individual PIM isoforms . Ideal for in‑vitro kinase profiling panels and mechanistic target engagement studies.

Structure–Activity Relationship (SAR) Exploration Around the 3‑Fluoro‑2‑methylphenyl Substituent

The 3‑fluoro‑2‑methyl substitution pattern represents a specific vector in the SAR landscape of phenylpiperazinyl‑pyrimidinyl ureas [1]. Comparative studies against the 2‑fluorophenyl, 2‑chlorophenyl, and 4‑methoxy‑2‑methylphenyl analogs can systematically map how the position and electronic nature of the aryl substituent modulate PIM potency, selectivity, and physicochemical properties . This compound serves as the reference point for a focused analog series.

Cellular Pathway Dissection in A549 Lung Adenocarcinoma Models

With a validated A549 IC₅₀ of ~49.85 µM and flow‑cytometry‑confirmed apoptosis induction, the compound is suitable for investigating kinase‑mediated apoptotic signaling in lung cancer cells [1]. It can be applied at concentrations of 10–100 µM in time‑course and dose‑response experiments, ideally paired with siRNA knockdown of candidate targets (e.g., PIM1, Aurora‑A) to confirm mechanism .

In‑Vitro ADME and Physicochemical Profiling for Lead‑Optimization Campaigns

With its calculated logP of 3.77, molecular weight of 406.5 g/mol, and moderate Fsp³ of 0.23, this compound is positioned as a starting scaffold for multiparameter optimization [1]. Procurement for in‑vitro ADME panels (microsomal stability, CYP inhibition, permeability) is warranted to benchmark the chemotype and identify metabolic soft spots prior to larger‑scale analog synthesis .

Quote Request

Request a Quote for 1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.